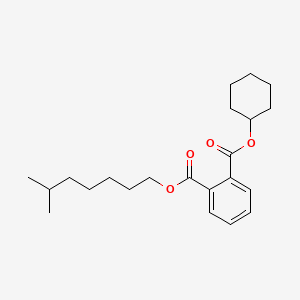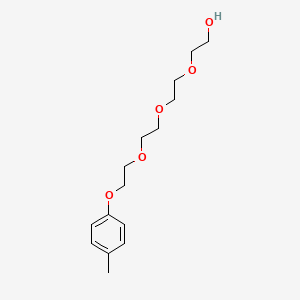
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-: is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple ethoxy groups and a methylphenoxy group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- involves multiple steps. The process typically starts with the reaction of methylphenol with ethylene oxide to form methylphenoxyethanol. This intermediate is then subjected to further ethoxylation reactions to introduce additional ethoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- exerts its effects involves interactions with specific molecular targets. The ethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The methylphenoxy group may interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-: This compound has a similar structure but lacks the methylphenoxy group.
Uniqueness: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and biological properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
53743-11-6 |
|---|---|
Molekularformel |
C15H24O5 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O5/c1-14-2-4-15(5-3-14)20-13-12-19-11-10-18-9-8-17-7-6-16/h2-5,16H,6-13H2,1H3 |
InChI-Schlüssel |
ZYOIAYZVRHEJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


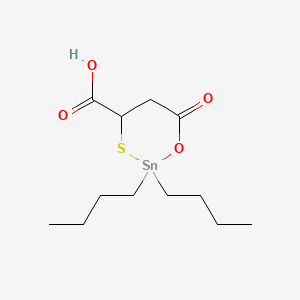
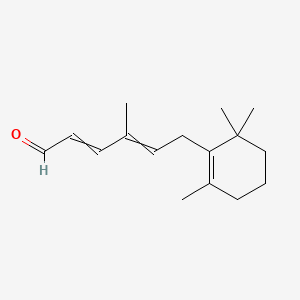
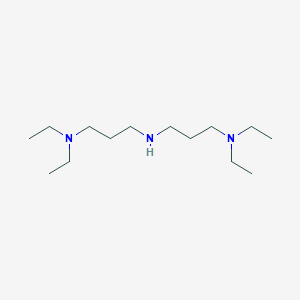
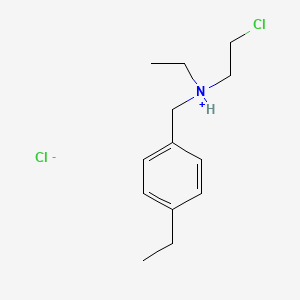
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
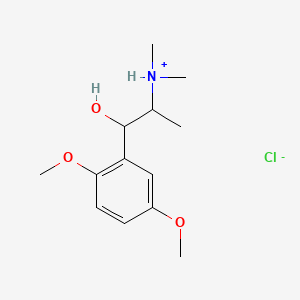
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)

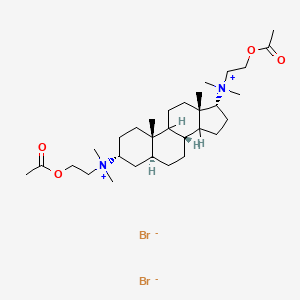

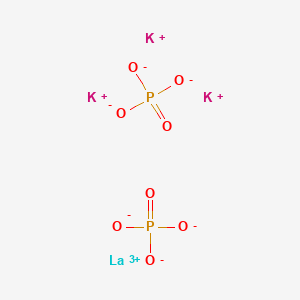
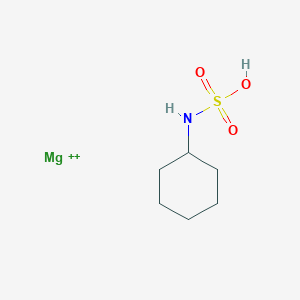
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
